molecular formula C22H17N5O3S2 B3012579 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 536707-55-8

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B3012579
CAS RN: 536707-55-8
M. Wt: 463.53
InChI Key: BYHUNDMJQBZANQ-UHFFFAOYSA-N
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Description

The compound "2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide" is a complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the exact compound is not described in the provided papers, the papers do discuss similar thiazolidine and thiazole derivatives with anti-inflammatory and antioxidant properties , as well as methods for synthesizing related compounds .

Synthesis Analysis

The synthesis of related compounds involves the cyclocondensation of specific hydrazides with thiolactic acid , and the preparation of pyrrolo[2,1-b]thiazole derivatives through refluxing with POCl3 followed by amination with primary aliphatic amines . These methods suggest that the synthesis of the compound may also involve multi-step reactions including cyclocondensation and amination to introduce the thiazole and pyrimidoindole moieties.

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrimido[5,4-b]indole core, substituted with a methoxyphenyl group and linked to a thiazole ring via a thioacetamide linkage. This structure is inferred to be complex, with multiple rings and functional groups that could contribute to its biological activity. The presence of thiazolidine and thiazole rings in related compounds suggests that these moieties are significant for the compound's potential interactions with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the related compounds exhibit reactivity typical of thiazolidines and thiazoles, such as the ability to undergo cyclocondensation and amination . These reactions are crucial for the synthesis of the compound and may also play a role in its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, based on the properties of similar compounds, it can be hypothesized that the compound may possess good solubility in organic solvents due to the presence of the methoxy group and may exhibit significant antioxidant and anti-inflammatory activities . The presence of multiple hydrogen bond donors and acceptors in the molecule suggests potential for strong intermolecular interactions, which could influence its bioavailability and reactivity.

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Debnath and Ganguly (2015) involved the synthesis of a series of compounds, including those similar to the requested chemical, which were evaluated for their antibacterial and antifungal activities. Some of these compounds showed promising results against pathogenic microorganisms, indicating potential applications in developing antimicrobial agents (Debnath & Ganguly, 2015).

  • Havrylyuk et al. (2013) synthesized derivatives that exhibited selective inhibition of leukemia cell lines, demonstrating potential anticancer applications. One derivative showed high activity against the Tacaribe TRVL 11 573 virus strain, suggesting antiviral capabilities as well (Havrylyuk et al., 2013).

  • Ertas et al. (2022) reported on compounds with a 4-methoxyphenyl group that showed strong inhibitory activity on the COX-2 enzyme, indicating potential anti-inflammatory applications. Specifically, one derivative exhibited higher selectivity for COX-2, highlighting its therapeutic potential in inflammation-related conditions (Ertas et al., 2022).

Antimicrobial and Antioxidant Properties

  • Research by Wardkhan et al. (2008) on thiazole derivatives, including structures similar to the queried compound, showed in vitro antimicrobial activity against various bacterial and fungal strains. This suggests the compound's relevance in developing new antimicrobial agents (Wardkhan et al., 2008).

  • Saravanan et al. (2010) synthesized novel thiazole derivatives that exhibited significant antibacterial and antifungal activities. Among these, specific derivatives were identified with high antimicrobial efficacy, pointing towards their potential in antimicrobial drug development (Saravanan et al., 2010).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promise as a drug, for example, it could be subject to further testing in cell cultures or animal models, followed by clinical trials in humans .

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S2/c1-30-14-8-6-13(7-9-14)27-20(29)19-18(15-4-2-3-5-16(15)24-19)26-22(27)32-12-17(28)25-21-23-10-11-31-21/h2-11,24H,12H2,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHUNDMJQBZANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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